molecular formula C7H11ClF3NO2 B6268366 rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride CAS No. 2059915-32-9

rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride

Cat. No. B6268366
CAS RN: 2059915-32-9
M. Wt: 233.6
InChI Key:
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Description

Rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride, also known as rac-Me-TFMP, is an organofluorine compound that has been used in a variety of scientific research applications. Rac-Me-TFMP has a high solubility in aqueous solutions and has been used as a starting material in the synthesis of various compounds. Rac-Me-TFMP has a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Rac-Me-TFMP has been used in a variety of scientific research applications, including as a starting material for the synthesis of various compounds. It has also been used as a substrate for enzyme-catalyzed reactions, as a ligand in metal-catalyzed reactions, and as a reagent in the synthesis of organofluorine compounds. Rac-Me-TFMP has also been used in the synthesis of chiral compounds, as well as in the synthesis of pharmaceuticals.

Mechanism of Action

Rac-Me-TFMP is an organofluorine compound that is able to interact with a variety of biological molecules. It is able to interact with biomolecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Rac-Me-TFMP is also able to form complexes with metal ions, which can affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
Rac-Me-TFMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome P450, as well as to modulate the activity of G-protein coupled receptors. Rac-Me-TFMP has also been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

Rac-Me-TFMP has several advantages for laboratory experiments. It has a high solubility in aqueous solutions, which makes it easy to use in a variety of experiments. It is also relatively stable and can be stored for long periods of time without significant degradation. However, rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride also has some limitations. It is not as soluble in organic solvents, which can make it difficult to use in certain experiments. Additionally, rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride is a relatively expensive compound, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for the use of rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride in scientific research. It could be used in the synthesis of new compounds, as well as in the development of new pharmaceuticals. Rac-Me-TFMP could also be used to study the mechanism of action of various biological molecules, as well as to study the effects of organofluorine compounds on biological systems. Additionally, rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride could be used to study the effects of environmental pollutants on biological systems. Finally, rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride could be used to develop new methods for the synthesis of chiral compounds.

Synthesis Methods

Rac-Me-TFMP can be synthesized from rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate (rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride) by a two-step process. First, rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride is reacted with a base such as sodium hydroxide in aqueous solution. This reaction produces rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride (rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochlorideHCl). The second step involves the addition of hydrochloric acid to rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochlorideHCl, which produces rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride in aqueous solution.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride involves the reaction of (R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid with methyl chloroformate in the presence of a base to form the corresponding methyl ester. The resulting racemic mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the desired compound.", "Starting Materials": [ "(R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid", "Methyl chloroformate", "Base", "Hydrochloric acid" ], "Reaction": [ "(R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid is reacted with methyl chloroformate in the presence of a base to form the corresponding methyl ester.", "The resulting racemic mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate." ] }

CAS RN

2059915-32-9

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.6

Purity

95

Origin of Product

United States

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